N-(2-Ethylbutyl)-2-methylpyridin-3-amine is an organic compound classified under the category of amines. It features a pyridine ring with a methyl group at the second position and an ethylbutyl substituent at the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it of interest in various scientific fields.
The compound can be synthesized through various methods, primarily involving alkylation reactions. It is commercially available from chemical suppliers for research purposes.
N-(2-Ethylbutyl)-2-methylpyridin-3-amine belongs to the class of heterocyclic compounds, specifically pyridines, which are characterized by a six-membered aromatic ring containing one nitrogen atom. Its classification as an amine indicates that it contains a basic nitrogen atom with a lone pair of electrons.
The primary method for synthesizing N-(2-Ethylbutyl)-2-methylpyridin-3-amine involves the alkylation of 2-methylpyridin-3-amine with 2-ethylbutyl halide. This reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
N-(2-Ethylbutyl)-2-methylpyridin-3-amine has a molecular formula of and a molecular weight of approximately 192.30 g/mol. The compound's structure can be represented using various notation systems:
InChI=1S/C12H20N2/c1-4-11(5-2)8-14-12-9-13-7-6-10(12)3/h6-7,9,11,14H,4-5,8H2,1-3H3
CCC(CC)CNC1=C(C=CN=C1)C
The compound features a pyridine ring with specific substitutions that influence its reactivity and biological interactions.
N-(2-Ethylbutyl)-2-methylpyridin-3-amine can undergo several types of chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(2-Ethylbutyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. Binding to these targets modulates their activity, leading to various biological effects. The precise pathways depend on the context of use, including dosage and specific biological systems involved.
N-(2-Ethylbutyl)-2-methylpyridin-3-amine exhibits the following physical properties:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C12H20N2 |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
These properties influence its behavior in chemical reactions and applications.
N-(2-Ethylbutyl)-2-methylpyridin-3-amine has several significant applications across various scientific domains:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2